CARBINOXAMINE MALEATE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

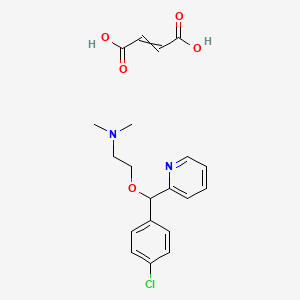

CARBINOXAMINE MALEATE is a chemical compound with a complex structure that includes a chlorophenyl group, a pyridinyl group, and a dimethylethanamine moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of CARBINOXAMINE MALEATE typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzaldehyde with 2-pyridylmethanol to form (4-chlorophenyl)(pyridin-2-yl)methanol. This intermediate is then reacted with N,N-dimethylethanamine under specific conditions to yield the desired compound. The final step involves the formation of the maleate salt by reacting the free base with maleic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

CARBINOXAMINE MALEATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridinyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

科学研究应用

CARBINOXAMINE MALEATE has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: The compound is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of CARBINOXAMINE MALEATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.

相似化合物的比较

Similar Compounds

Similar compounds include other chlorophenyl and pyridinyl derivatives, such as:

- (4-chlorophenyl)(pyridin-2-yl)methanol

- 2-(pyridin-2-yl)pyrimidine derivatives

Uniqueness

What sets CARBINOXAMINE MALEATE apart is its specific combination of functional groups, which confer unique chemical and biological properties

生物活性

Carbinoxamine maleate is a first-generation antihistamine belonging to the ethanolamine class. It is primarily utilized for its antihistaminic, anticholinergic, and sedative properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, clinical applications, and safety profile.

Chemical Structure and Properties

This compound has the chemical formula C20H23ClN2O5 and a molecular weight of 406.86 g/mol. It is characterized by its solubility in water and is commonly formulated as a salt with maleic acid. The structural formula is represented as:

This compound functions primarily as an H1 receptor antagonist , competing with histamine for binding sites on H1 receptors located in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract. This antagonism leads to a reduction in the physiological effects induced by histamine, such as vasodilation and increased vascular permeability .

Additionally, carbinoxamine exhibits significant anticholinergic activity , which contributes to its sedative effects and makes it effective in treating symptoms associated with motion sickness and drug-induced extrapyramidal symptoms .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well absorbed from the gastrointestinal tract. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life | 10 to 20 hours |

| Peak Plasma Concentration (Cmax) | Approximately 24 ng/mL |

| Time to Maximum Concentration (Tmax) | 1.5 to 5 hours |

| Area Under Curve (AUC) | About 286 ng hr/mL |

Carbinoxamine is extensively metabolized in the liver, with minimal excretion of unchanged drug in urine within 24 hours .

Clinical Applications

This compound is indicated for various conditions, including:

- Allergic rhinitis

- Urticaria (hives)

- Motion sickness

- Nausea and vomiting

- Vertigo associated with vestibular disorders

It is also used off-label for managing mild cases of Parkinson's disease due to its antidyskinetic properties .

Safety Profile and Case Studies

Despite its efficacy, this compound has been associated with significant adverse effects, particularly in pediatric populations. A review by the FDA highlighted serious outcomes in cases involving children under one year old, including fatalities linked to overdose or misuse .

Adverse Effects Summary

| Adverse Effect | Incidence |

|---|---|

| Sedation | Common |

| Anticholinergic effects | Common |

| Serious outcomes in pediatrics | Notable in case studies |

A notable case involved a three-month-old infant who experienced lethargy and unresponsiveness after administration for upper respiratory infection, resulting in death despite resuscitation efforts .

Research Findings

Recent studies have further elucidated the pharmacological profile of this compound:

- A study demonstrated that carbinoxamine effectively reduced symptoms of allergic reactions when administered at therapeutic doses.

- In vitro studies showed rapid dissolution rates of carbinoxamine formulations, indicating favorable absorption characteristics .

- Comparative studies highlighted variations in pharmacokinetic parameters between different formulations, emphasizing the need for careful dosing considerations.

属性

IUPAC Name |

but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNWHCVWDRNXAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。